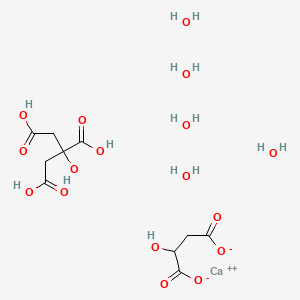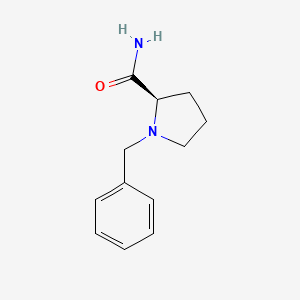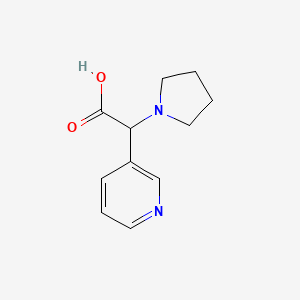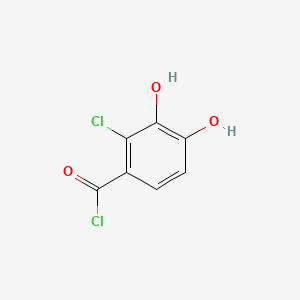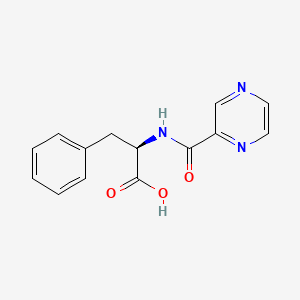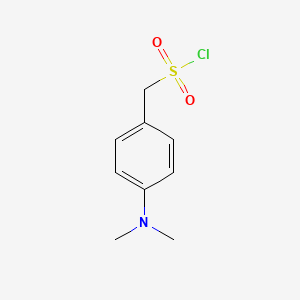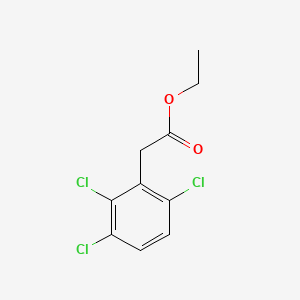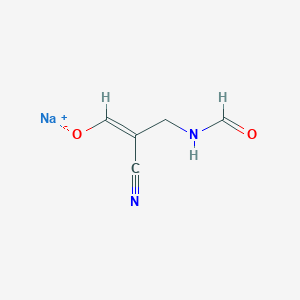
2-epi-Darunavir
Overview
Description
2-epi-Darunavir is a variant of the antiretroviral medication Darunavir . It is used in research and is available as a certified reference material . Darunavir is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds . It is used in the treatment of HIV-1 infection .
Synthesis Analysis
The synthesis of this compound involves biocatalytic methods that have been applied to the production of FDA-approved anti-viral drugs and their intermediates . A micro-total process system machine (μ-TPSM) has been used for the last 4 steps of API DRV synthesis .Molecular Structure Analysis
The molecular formula of this compound is C27 H37 N3 O7 S, and its molecular weight is 547.66 . The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease has been studied using molecular dynamics simulation .Chemical Reactions Analysis
Biocatalytic routes to anti-viral agents and their synthetic intermediates have been explored . The potential for interactions is well characterized and the interactions are manageable .Physical And Chemical Properties Analysis
Darunavir is a synthetic nonpeptidic protease inhibitor which contains a bis-tetrahydro-furanyl (bis-THF) moiety and sulfonamide isostere . The molecular formula of this compound is C27 H37 N3 O7 S, and its molecular weight is 547.66 .Mechanism of Action
Target of Action
2-epi-Darunavir is primarily targeted at the HIV-1 protease enzyme . This enzyme plays a crucial role in the maturation of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
This compound works by inhibiting the HIV-1 protease enzyme . This inhibition prevents the processing of viral precursor proteins, which are necessary for the maturation of the virus . By blocking this process, this compound effectively halts the replication of the HIV virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 protease pathway . By inhibiting the HIV-1 protease enzyme, this compound disrupts the normal lifecycle of the HIV virus, preventing it from maturing and replicating .
Pharmacokinetics
This compound is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is often co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes . This co-administration pharmacologically enhances this compound, resulting in increased plasma concentrations and allowing for a lower daily dose . The terminal elimination half-life (t1/2) of this compound is approximately 15 hours in the presence of ritonavir .
Result of Action
The inhibition of the HIV-1 protease enzyme by this compound results in a significant decrease in viral load and an increase in CD4 cell counts . This leads to a decrease in the morbidity and mortality associated with HIV infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the pharmacokinetics and efficacy of this compound can be influenced by individual patient characteristics, such as body weight and the presence of other medications .
Safety and Hazards
Darunavir is generally well tolerated, with gastrointestinal disturbances and lipid abnormalities among the most common tolerability issues . It has a lipid profile more favourable than that of boosted lopinavir in terms of total cholesterol and triglyceride changes . Safety data sheets provide detailed information on handling, storage, and disposal .
Future Directions
The treatment of HIV/AIDS requires combinations of multiple antiretroviral drugs. In addition, patients frequently need to coadminister other medications for reasons including the prevention or treatment of opportunistic infections, treatment of concomitant illnesses, and management of antiretroviral side effects . The development of novel synthetic routes to aid in the mass production of a future treatment of COVID-19 is being discussed .
Biochemical Analysis
Biochemical Properties
2-epi-Darunavir interacts with the HIV-1 protease, a key enzyme in the HIV life cycle . It binds to the active site of the protease, inhibiting its function and preventing the maturation of viral particles . This interaction is characterized by high affinity and specificity, contributing to the drug’s potent antiviral activity .
Cellular Effects
This compound has a significant impact on cellular processes in HIV-infected cells. It inhibits the protease enzyme, which is crucial for the maturation and proliferation of the virus . This leads to the production of immature, non-infectious viral particles, thereby reducing viral load and slowing disease progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the HIV-1 protease . This binding prevents the protease from cleaving the viral polyproteins into their functional units, resulting in the formation of immature, non-infectious viral particles . Additionally, this compound can bind to the protease monomer, preventing its dimerization and further inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The drug exhibits a terminal elimination half-life of 15 hours in the presence of ritonavir, a pharmacokinetic enhancer . This allows for sustained inhibition of the HIV-1 protease over time .
Dosage Effects in Animal Models
Higher doses result in greater viral load reduction, but may also lead to increased risk of adverse effects .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . Ritonavir, a CYP3A inhibitor, is often co-administered with this compound to increase its plasma concentrations and enhance its antiviral effect .
properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-WBAQKLHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850141-19-4 | |
| Record name | Darunavir, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850141194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARUNAVIR, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3D7B080E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



